molecular formula C8H6BrNO2S B1523062 6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1094268-93-5

6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1523062
CAS RN: 1094268-93-5
M. Wt: 260.11 g/mol
InChI Key: HGOOUVFEJOMPTH-UHFFFAOYSA-N
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Description

6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound with the molecular weight of 260.11 g/mol . It has attracted the attention of the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-7-sulfanyl-2H-1,4-benzoxazin-3 (4H)-one . The InChI code is 1S/C8H6BrNO2S/c9-4-1-5-6 (2-7 (4)13)12-3-8 (11)10-5/h1-2,13H,3H2, (H,10,11) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.11 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Biological Screening

Amino- and sulfanyl-derivatives of benzoquinazolinones were prepared using palladium-catalyzed Buchwald–Hartwig coupling reactions. This method involved bromobenzoquinazolinones and the use of mercaptans, highlighting the synthetic versatility of brominated and sulfanyl compounds in medicinal chemistry. Some derivatives exhibited significant anticancer activity against HT29 and HCT116 cell lines, indicating potential applications in cancer research (Nowak et al., 2015).

Chemical Reactions and Compound Synthesis

Reactions involving bromoethylsulfonium salt with amino alcohols or amino thiols demonstrated the synthesis of six- and seven-membered rings, including benzoxazepines and thiomorpholines. This showcases applications in developing heterocyclic compounds for pharmaceutical research (Yar et al., 2009).

Molecular Docking and Biological Evaluation

Novel benzoxazole derivatives were synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies highlighted the interaction of these compounds with antitubercular receptors, suggesting their utility in developing new treatments for tuberculosis (Fathima et al., 2021).

Antimicrobial Activity Studies

Newer quinazolinones synthesized from 6-bromo-2,3-disubstituted 4(3H)-quinazolinones demonstrated considerable antibacterial efficiencies. These studies contribute to the search for new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activities (Patel et al., 2006).

Polymer Science Applications

Sulfonic acid-containing polybenzoxazine, synthesized from a novel benzoxazine monomer, was explored for use in proton exchange membranes in direct methanol fuel cells. This research indicates the potential of benzoxazine derivatives in materials science, especially in energy-related applications (Yao et al., 2014).

properties

IUPAC Name

6-bromo-7-sulfanyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c9-4-1-5-6(2-7(4)13)12-3-8(11)10-5/h1-2,13H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOOUVFEJOMPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Reactant of Route 5
6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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